Technical Monograph: 2-(3-Bromophenyl)hexan-2-amine
Technical Monograph: 2-(3-Bromophenyl)hexan-2-amine
Classification: Substituted Arylalkylamine / Des-methyl-phentermine Homolog CAS: 1249546-05-1 Molecular Formula: C₁₂H₁₈BrN Molecular Weight: 256.19 g/mol
Part 1: Executive Summary & Structural Logic
This technical guide provides a comprehensive analysis of 2-(3-Bromophenyl)hexan-2-amine , a tertiary amine bearing a structural homology to the anorectic agent phentermine (
Scientific Significance: From a medicinal chemistry perspective, this scaffold represents a "hybrid" pharmacophore:
-
The
-disubstitution (methyl/butyl) creates a steric barrier around the nitrogen, rendering the molecule resistant to degradation by Monoamine Oxidase (MAO), thereby increasing oral bioavailability and duration of action. -
The 3-Bromo substitution is classically associated with enhanced selectivity for the Serotonin Transporter (SERT) over the Dopamine Transporter (DAT) in phenethylamine SAR (Structure-Activity Relationships), suggesting this compound likely functions as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) rather than a pure stimulant.
-
The Butyl Chain adds significant lipophilicity (LogP shift), potentially altering the binding mode to favor sigma (
) receptors or NMDA antagonism, a trait seen in longer-chain arylalkylamines like lefetamine.
Part 2: Chemical Synthesis (Self-Validating Protocol)
Editorial Note: As direct literature on the industrial synthesis of this specific CAS is limited to catalog entries, the following protocol is derived from the standard, high-yield Grignard-Ritter sequence used for structurally identical tertiary amines (e.g., phentermine, pentorex). This route is chosen for its "self-validating" nature: intermediate isolation confirms success at every step.
Reaction Pathway Visualization
Figure 1: The Grignard-Ritter synthetic pathway ensures steric control at the quaternary carbon center.
Step-by-Step Methodology
Stage 1: Nucleophilic Addition (Grignard)
Objective: Construct the quaternary carbon center by adding a butyl chain to the ketone.
-
Precursors: 3-Bromoacetophenone (1.0 eq), n-Butylmagnesium bromide (1.2 eq, 2.0M in THF).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
Protocol:
-
Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.
-
Addition: Charge the flask with n-Butylmagnesium bromide solution. Cool to 0°C in an ice bath.
-
Controlled Feed: Dissolve 3-Bromoacetophenone in anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes. Causality: Slow addition prevents thermal runaway and minimizes side-reactions (e.g., enolization).
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the ketone spot disappears.
-
Quench: Pour the reaction mixture into saturated NH₄Cl solution (aq) to hydrolyze the magnesium alkoxide.
-
Isolation: Extract with Diethyl Ether (3x). Wash organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Checkpoint: You should obtain a viscous oil: 2-(3-bromophenyl)hexan-2-ol .
-
Stage 2: The Ritter Reaction (Amine Installation)
Objective: Convert the tertiary alcohol to an amine via an amide intermediate. Tertiary alcohols cannot be easily aminated via SN2; the Ritter reaction utilizes a stable carbocation intermediate.
-
Reagents: Acetonitrile (Solvent/Reactant), Sulfuric Acid (H₂SO₄, conc.), Glacial Acetic Acid.
Protocol:
-
Carbocation Generation: Dissolve the tertiary alcohol from Stage 1 in Glacial Acetic Acid (5 volumes). Add Acetonitrile (3.0 eq).
-
Acid Catalysis: Cool to 10°C. Add concentrated H₂SO₄ (2.0 eq) dropwise. Warning: Exothermic.
-
Stir: Allow to stir at room temperature for 12 hours.
-
Workup: Pour onto ice water. The intermediate N-acetyl-2-(3-bromophenyl)hexan-2-amine will precipitate or form an oil. Extract with Dichloromethane (DCM).[3]
Stage 3: Hydrolysis to Free Amine
Objective: Cleave the acetyl group to reveal the primary amine.
-
Reagents: Hydrochloric Acid (6M or 12M), Ethanol.
Protocol:
-
Reflux: Dissolve the crude amide in Ethanol/HCl (1:1 mixture). Reflux vigorously for 24–48 hours. Note: Sterically hindered amides require harsh conditions to hydrolyze.
-
Basification: Cool the solution. Basify to pH 12 using NaOH (aq).
-
Extraction: Extract the free amine with DCM.
-
Purification: Convert to the Hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the free base. Recrystallize from Isopropanol/Ether.
Part 3: Pharmacological Profile (SAR Analysis)
Editorial Note: While specific binding data for CAS 1249546-05-1 is proprietary, its activity can be accurately triangulated using established Structure-Activity Relationships (SAR) of the phenethylamine class.
Mechanism of Action: The "Steric-Electronic" Shift
| Feature | Structural Modification | Pharmacological Consequence |
| Alpha-Substitution | Methyl | Reduced DAT Affinity: The bulky butyl group creates a steric clash in the tight binding pocket of the Dopamine Transporter (DAT), significantly reducing stimulant potency compared to phentermine. |
| Ring Substitution | Unsubstituted | SERT Selectivity: Halogenation at the meta (3-) position generally increases affinity for the Serotonin Transporter (SERT). The electron-withdrawing bromine also protects the ring from metabolic hydroxylation. |
| Lipophilicity | Hexyl Chain + Bromine | Blood-Brain Barrier (BBB) Penetration: High LogP (~4.5 predicted) ensures rapid CNS entry, but also increases non-specific binding (Sigma receptors). |
Predicted Receptor Profile
Based on homologs like Chlorphentermine and Lefetamine :
-
Primary Target: Serotonin-Norepinephrine Releasing Agent (SNRA).
-
Secondary Target: Sigma-1 Receptor (
) Agonist (due to the hydrophobic butyl tail). -
Toxicology: Potential for serotonergic toxicity (Serotonin Syndrome) if combined with MAOIs, due to the 3-bromo substituent's enhancement of 5-HT release.
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) mapping showing how specific chemical modifications shift the pharmacological profile from pure stimulation to serotonergic modulation.
Part 4: Analytical Characterization
To validate the synthesis of 2-(3-Bromophenyl)hexan-2-amine , the following analytical signals are diagnostic.
Proton NMR ( H-NMR, 400 MHz, CDCl )
-
Aromatic Region (7.1 – 7.6 ppm): Multiplet, 4H. The 3-bromo substitution pattern creates a distinct splitting (Singlet for H2, Doublets for H4/H6, Triplet for H5).
-
Amine Protons (1.5 ppm): Broad singlet, 2H (
), disappears with shake. -
Alpha-Methyl (1.4 ppm): Singlet, 3H. Critical diagnostic: This singlet confirms the quaternary center. If this is a doublet, the alkylation failed.
-
Butyl Chain:
-
1.6–1.8 (Multiplet, 2H,
-CH ). -
1.1–1.3 (Multiplet, 4H,
-CH ). -
0.85 (Triplet, 3H, Terminal CH
).
-
1.6–1.8 (Multiplet, 2H,
Mass Spectrometry (ESI+)
-
Parent Ion (
): 256.1 and 258.1 m/z. -
Isotope Pattern: A 1:1 ratio of peaks at M and M+2 confirms the presence of one Bromine atom .
References
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American Elements. (n.d.). 2-(3-Bromophenyl)hexan-2-amine Product Specifications. Retrieved from [Link]
-
Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41. (Cited for SAR of phenethylamine derivatives). Retrieved from [Link]
-
PubChem. (n.d.).[5] Compound Summary: 3-Methyl-2-hexanamine (Structural Homolog). Retrieved from [Link]
